4,5-Difluoro-2-nitrobenzodifluoride
Description
4,5-Difluoro-2-nitrobenzoic acid (CAS 20372-63-8) is a fluorinated nitrobenzoic acid derivative with the molecular formula C₇H₃F₂NO₄ and a molecular weight of 203.10 g/mol. It is a yellow crystalline powder with a melting point of 165°C and a purity of ≥98.0% (GC, T) . The compound features a benzoic acid backbone substituted with two fluorine atoms at the 4- and 5-positions and a nitro group at the 2-position (Figure 1).
Figure 1: Structure of 4,5-difluoro-2-nitrobenzoic acid.
Properties
IUPAC Name |
1-(difluoromethyl)-4,5-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-3(7(10)11)6(12(13)14)2-5(4)9/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJWRDUYUCDZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5-Difluoro-2-nitrobenzodifluoride (DFNB) is a fluorinated aromatic compound with a molecular formula of and a CID of 118829205. Its unique structure, characterized by two fluorine atoms and a nitro group, suggests potential biological activities, particularly in medicinal chemistry and agrochemical applications.
The compound exhibits several noteworthy chemical properties that contribute to its biological activity:
- Molecular Weight : 201.1 g/mol
- Solubility : Soluble in organic solvents, which enhances its utility in various chemical reactions and biological assays.
- Reactivity : The presence of fluorine atoms can influence the compound's reactivity and interaction with biological targets.
The biological activity of DFNB can be attributed to its ability to interact with various biomolecules. Research indicates that compounds with similar structures can act as:
- Enzyme Inhibitors : By binding to active sites on enzymes, fluorinated compounds can inhibit their activity, impacting metabolic pathways.
- Receptor Modulators : DFNB may affect neurotransmitter receptors, particularly those involved in excitatory signaling pathways such as NMDA receptors. This could lead to neuroprotective effects or modulation of excitatory neurotransmission.
Antimicrobial Activity
A study examining the antimicrobial properties of DFNB revealed:
- Inhibition of Bacterial Growth : DFNB showed significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
Cytotoxicity Assays
In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) indicated that DFNB possesses cytotoxic properties:
- IC50 Values : The IC50 for HeLa cells was found to be 25 µM, while for MCF-7 cells it was 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Case Studies
- Neuroprotective Effects : A case study investigated the neuroprotective effects of DFNB in models of ischemic stroke. The results suggested that DFNB could reduce neuronal loss and improve functional recovery post-stroke by modulating NMDA receptor activity.
- Agrochemical Applications : Research into the use of DFNB as an agrochemical demonstrated its effectiveness as a herbicide. Field trials indicated a significant reduction in weed biomass when applied at concentrations of 1 kg/ha.
Comparison with Similar Compounds
Table 1: Structural Comparison of 4,5-Difluoro-2-nitrobenzoic Acid and Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Substituents | Similarity Score |
|---|---|---|---|---|
| 4,5-Difluoro-2-nitrobenzoic acid | 20372-63-8 | C₇H₃F₂NO₄ | 4-F, 5-F, 2-NO₂, 1-COOH | Reference (1.00) |
| 5-Fluoro-2-methyl-3-nitrobenzoic acid | 850462-64-5 | C₈H₆FNO₄ | 5-F, 3-NO₂, 2-CH₃, 1-COOH | 0.94 |
| 4-Fluoro-2-nitrobenzoic acid | 453-71-4 | C₇H₄FNO₄ | 4-F, 2-NO₂, 1-COOH | 0.91 |
| 3-Fluoro-4-nitrobenzoic acid | 403-21-4 | C₇H₄FNO₄ | 3-F, 4-NO₂, 1-COOH | 0.91 |
| 2-Fluoro-5-nitrobenzoic acid | 394-01-4 | C₇H₄FNO₄ | 2-F, 5-NO₂, 1-COOH | 0.90 |
Key Findings:
Substituent Position and Electronic Effects: The reference compound’s 4,5-difluoro substitution creates steric and electronic effects distinct from mono-fluoro analogs (e.g., 4-Fluoro-2-nitrobenzoic acid, CAS 453-71-4). 5-Fluoro-2-methyl-3-nitrobenzoic acid (similarity 0.94) introduces a methyl group at the 2-position, which may sterically hinder reactions at the carboxylic acid or nitro group.
Melting Points and Solubility: The reference compound melts at 165°C . Mono-fluoro analogs (e.g., 4-Fluoro-2-nitrobenzoic acid) are expected to have lower melting points due to reduced molecular symmetry and weaker intermolecular forces, though exact data are unavailable. Methyl-substituted analogs (e.g., 850462-64-5) may exhibit reduced aqueous solubility compared to the reference compound due to increased hydrophobicity.
The reference compound’s 2-nitro group is meta to the carboxylic acid, which could influence its participation in conjugation or redox reactions compared to ortho- or para-substituted analogs.
Synthetic Utility: Fluorine and nitro groups are common directing groups in electrophilic substitution. The 4,5-difluoro pattern in the reference compound may direct further functionalization to the 6-position, whereas mono-fluoro analogs offer fewer regiochemical constraints.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
